1-Bromo-8-iodonaphthalene
Overview
Description
1-Bromo-8-iodonaphthalene is an organic compound with the molecular formula C₁₀H₆BrI. It is a derivative of naphthalene, where bromine and iodine atoms are substituted at the first and eighth positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-8-iodonaphthalene can be synthesized through a multi-step process involving the bromination and iodination of naphthalene. One common method involves the bromination of naphthalene to form 1-bromonaphthalene, followed by iodination using iodine and a suitable oxidizing agent such as silver(I) oxide or periodic acid .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and safety. For example, the Grignard reaction can be employed, where 1-bromonaphthalene reacts with magnesium to form a Grignard reagent, which is then treated with iodine to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-8-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products:
Substitution Products: Various substituted naphthalenes.
Oxidation Products: Naphthoquinones.
Reduction Products: Reduced naphthalene derivatives
Scientific Research Applications
1-Bromo-8-iodonaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Biological Studies: Employed in the synthesis of biologically active compounds for medicinal chemistry research
Mechanism of Action
The mechanism of action of 1-Bromo-8-iodonaphthalene in chemical reactions involves the activation of the bromine or iodine atoms, which can then participate in various substitution or coupling reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
- 1-Bromo-8-chloronaphthalene
- 1-Bromo-8-fluoronaphthalene
- 1-Iodo-8-chloronaphthalene
Comparison: 1-Bromo-8-iodonaphthalene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity patterns compared to other halogenated naphthalenes. The combination of these halogens allows for versatile synthetic applications and the formation of diverse products .
Properties
IUPAC Name |
1-bromo-8-iodonaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrI/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDLRPFISURYTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10492912 | |
Record name | 1-Bromo-8-iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10492912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4044-58-0 | |
Record name | 1-Bromo-8-iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10492912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-8-iodonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 1-bromo-8-iodonaphthalene?
A1: this compound serves as a valuable precursor in organic synthesis. Its structure, featuring two halogen substituents (bromine and iodine) on a naphthalene ring, provides versatile reaction sites. This allows for further modifications and the creation of diverse chemical compounds with potentially interesting properties. The cited research paper focuses on a new synthetic pathway for this compound, highlighting its importance as a building block in chemical synthesis [].
Q2: Can you describe the new synthetic method for this compound outlined in the research?
A2: The research presents a convenient method for synthesizing this compound starting from 8-bromo-1-naphthoic acid []. While the abstract doesn't detail the entire procedure, it emphasizes the novelty and practicality of this synthetic route. This suggests that the new method might offer advantages such as higher yield, milder reaction conditions, or easier purification compared to existing methods.
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